![molecular formula C16H26O2Si B8121897 tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane](/img/structure/B8121897.png)
tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane
Overview
Description
tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethyl groups, and a vinyl-phenoxy-ethoxy moiety attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane typically involves the following steps:
Preparation of 4-vinylphenol: This can be synthesized via the dehydrogenation of 4-ethylphenol or through the Heck reaction of styrene with phenol.
Formation of 2-(4-vinyl-phenoxy)-ethanol: This intermediate is prepared by reacting 4-vinylphenol with ethylene oxide under basic conditions.
Silylation: The final step involves the reaction of 2-(4-vinyl-phenoxy)-ethanol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane can undergo oxidation reactions, particularly at the vinyl group, forming epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
- Various substituted phenoxy derivatives from substitution reactions.
Epoxides: and from oxidation.
Ethyl derivatives: from reduction.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane is used as a precursor for the introduction of vinyl-phenoxy-ethoxy groups into larger molecules. It serves as a building block in the synthesis of complex organic compounds.
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives could potentially be explored for their biological activity, particularly in drug development where organosilicon compounds are of growing interest.
Industry
In materials science, this compound can be used in the development of silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane exerts its effects depends on the specific reactions it undergoes. For instance, in polymerization reactions, the vinyl group can participate in radical polymerization, forming long-chain polymers. The silicon atom can also form strong bonds with oxygen, contributing to the stability and durability of the resulting materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-dimethyl-[2-(4-methyl-phenoxy)-ethoxy]-silane
- tert-Butyl-dimethyl-[2-(4-ethyl-phenoxy)-ethoxy]-silane
- tert-Butyl-dimethyl-[2-(4-phenoxy)-ethoxy]-silane
Uniqueness
tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane is unique due to the presence of the vinyl group, which allows for additional functionalization and polymerization reactions. This makes it more versatile compared to its analogs that lack the vinyl functionality.
Properties
IUPAC Name |
tert-butyl-[2-(4-ethenylphenoxy)ethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-7-14-8-10-15(11-9-14)17-12-13-18-19(5,6)16(2,3)4/h7-11H,1,12-13H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVBVCMVTRABPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

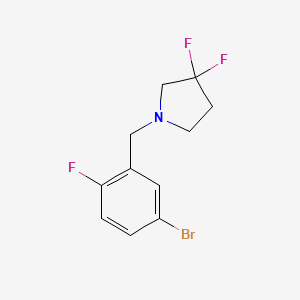
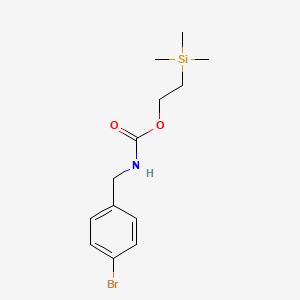
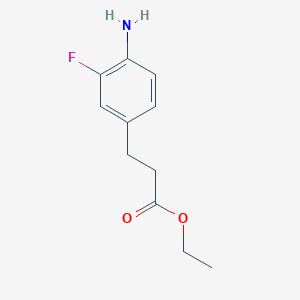
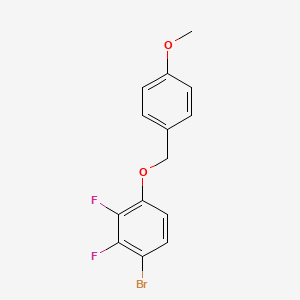
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B8121848.png)
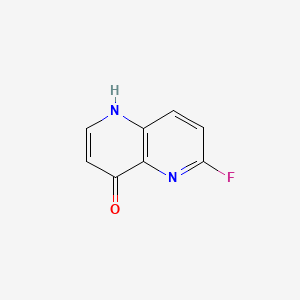
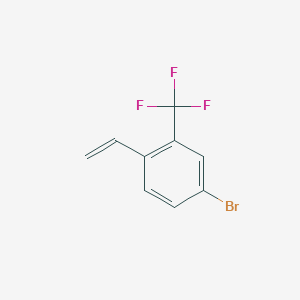
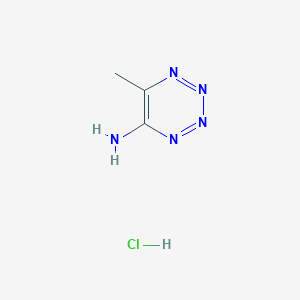
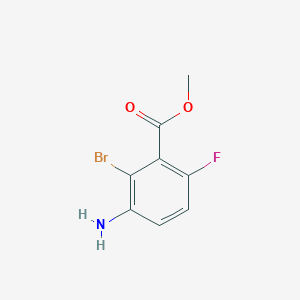
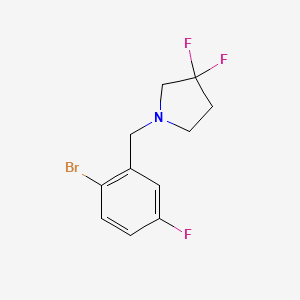
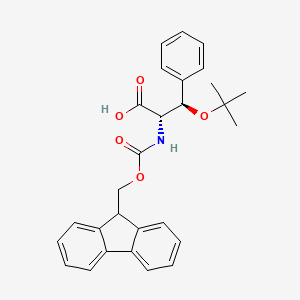
![Methyl 6-bromo-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8121881.png)
![4-fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8121883.png)
